Zebularine
Overview
Description
Zebularine is a nucleoside analog of cytidine . It is a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has also been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Synthesis Analysis
This compound is synthesized as an inhibitor of cytidine deaminase . It is believed that the metabolic activation of this compound requires it to be phosphorylated and incorporated into DNA . It forms a deoxynucleotide triphosphate that incorporates into DNA at the GCGC target site of DNA methyl transferase .
Molecular Structure Analysis
This compound is a structural analog of methylcytosine (mC), which is incorporated into the DNA molecules where it can establish stable bounds with DMT and inactivate them . This compound and all its metabolites have large LUMO-HOMO energy differences indicating that they will be chemically stable .
Chemical Reactions Analysis
This compound acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been suggested that the enhanced chemical stability of this compound is responsible for its oral activity .
Physical and Chemical Properties Analysis
This compound is a chemically stable, cytidine analog . Its chemical formula is C9H12N2O5 and it has a molar mass of 228.202 g·mol−1 . This compound is quite stable with half-lives of 44 and 68 h at pH 1.0 and 2.0, respectively and shows no evidence of decomposition after more than a week at pH 5 .
Scientific Research Applications
DNA Repair and Cancer Cell Targeting
Zebularine, a second-generation inhibitor of DNA methylation, plays a significant role in DNA repair mechanisms, particularly in cancer cells. It acts by forming covalent complexes with DNA methyl transferases (DNMTs) and substrate DNA. This interaction leads to replication-dependent double-strand breaks, which are predominantly repaired by homologous recombination (HR) rather than non-homologous end joining (NHEJ). This specificity towards HR for DNA repair is crucial in understanding its potential therapeutic applications in oncology (Orta et al., 2017).
Stroke Protection
Research has shown that this compound offers neuroprotection in ischemic conditions. In a rat middle cerebral artery occlusion model, this compound demonstrated significant reduction in infarct volumes, suggesting its therapeutic potential in stroke treatment. The mechanisms behind thisneuroprotection are not fully understood, but it is believed that this compound-induced inhibition of DNA methyltransferase may play a role in ameliorating ischemic brain injury (Dock, Theodorsson, & Theodorsson, 2015).
Regenerative Medicine
This compound has been investigated in the context of regenerative medicine. A study demonstrated its efficacy in inducing complex tissue regeneration in adult mammals, particularly in a model of ear pinna injury in mice. Intraperitoneal injections of this compound led to a significant decrease in the mean hole area, suggesting its potential in stimulating regenerative responses. This opens up new avenues for pharmacological strategies in tissue regeneration using epigenetic drugs like this compound (Sass et al., 2019).
Chemoresistance in Cancer Therapy
This compound has been studied for its potential to overcome chemoresistance in cancer, particularly pancreatic cancer. It acts as a dual cytidine deaminase/epigenetic inhibitor, enhancing the cellular concentration of chemotherapeutic agents like gemcitabine. This approach could provide multifaceted benefits in cancer therapy, particularly in overcoming resistance to conventional treatments (Tang et al., 2021).
Mechanism of Action
Target of Action
Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .
Mode of Action
This compound acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, this compound has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, this compound can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, this compound has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various species . In mice, plasma this compound concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .
Result of Action
The inhibition of DNA methylation by this compound can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of this compound reduced the average number of polyps from 58 to 1 .
Safety and Hazards
Future Directions
Zebularine has been proposed for clinical evaluation as an oral antitumor agent . It has been found to possess modest antitumor activity against murine B16 melanoma, P388 leukemia and L1210 leukemia and showed activity against when administered i.p. or orally . In future work, more functional assays will be introduced to highlight the protective effects of this compound on injured endothelial cells .
Biochemical Analysis
Biochemical Properties
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . This compound induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .
Cellular Effects
This compound has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, this compound has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .
Temporal Effects in Laboratory Settings
This compound has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, this compound treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of this compound-treated animals were still alive after 1 year .
Metabolic Pathways
This compound is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .
Subcellular Localization
Given its role as a DNA methylation inhibitor, it is likely that this compound localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Zebularine involves the condensation of 2,4-dioxo-5-hydroxy-pyrimidine with chloroacetic acid followed by reduction and hydrolysis.", "Starting Materials": [ "2,4-dioxo-5-hydroxy-pyrimidine", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "2,4-dioxo-5-hydroxy-pyrimidine is reacted with chloroacetic acid in the presence of sodium hydroxide to form ethyl 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylate.", "The ester is reduced using sodium borohydride in methanol to form ethyl 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylate.", "The resulting alcohol is hydrolyzed using hydrochloric acid to form 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form Zebularine." ] } | |
CAS No. |
3690-10-6 |
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
InChI Key |
RPQZTTQVRYEKCR-JJFBUQMESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Appearance |
Assay:≥98%A crystalline solid |
3690-10-6 | |
Synonyms |
4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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